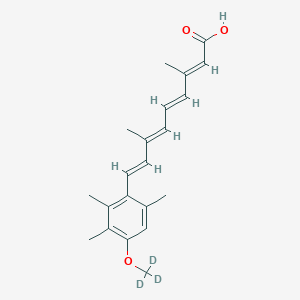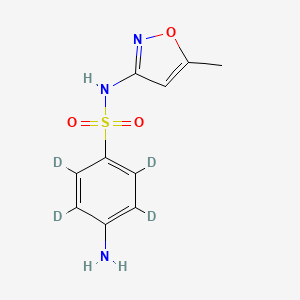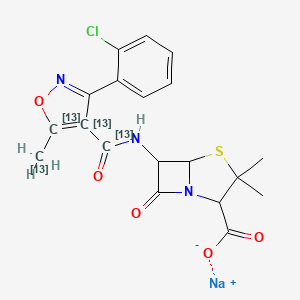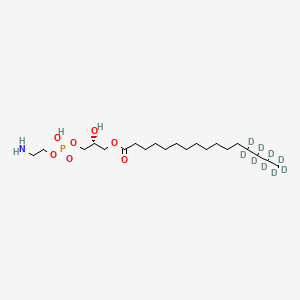
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is a deuterium-labeled lysophospholipid. It is a derivative of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of lysophosphoethanolamines in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
The synthesis of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves the incorporation of deuterium into the parent compound, 1-palmitoyl-2-hydroxy-sn-glycero-3-PE. This can be achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of chloroform as a solvent, and the product is obtained as a crystalline solid .
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements to create deuterium-labeled compounds .
Analyse Chemischer Reaktionen
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Lysophosphoethanolamines: It serves as an internal standard in GC-MS and LC-MS for the accurate quantification of lysophosphoethanolamines.
Lipid Biochemistry: It is used to study the roles of lipids in biological systems and their involvement in various diseases.
Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves its role as a lysophospholipid. It interacts with various molecular targets and pathways, including:
Inhibition of L. donovani Promastigotes: It inhibits the growth of L.
Modulation of Lipid Metabolism: It affects lipid metabolism and has been shown to decrease serum levels in models of alcohol-induced liver injury and hepatocellular carcinoma.
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. Similar compounds include:
1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: The non-deuterated version of the compound.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another lysophospholipid with similar applications in lipid biochemistry and drug development.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC: A deuterium-labeled version of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.
These compounds share similar structures and functions but differ in their specific applications and labeling.
Eigenschaften
Molekularformel |
C21H44NO7P |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
YVYMBNSKXOXSKW-PVZKQBCSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




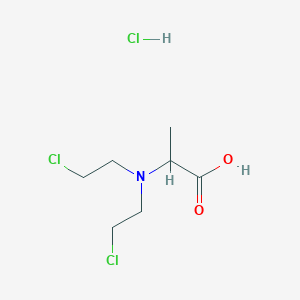
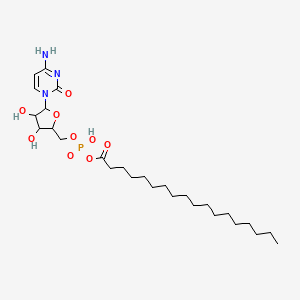
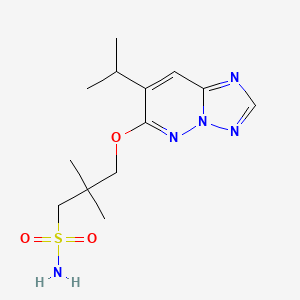
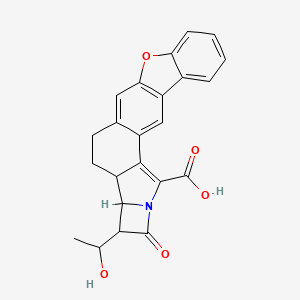
![[C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B10782604.png)
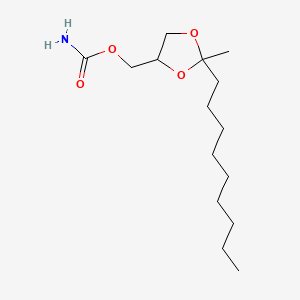
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)
